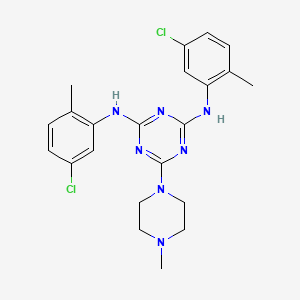

N,N'-bis(5-chloro-2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine

Description

N,N'-bis(5-chloro-2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine is a triazine-derived compound with a complex substitution pattern. Its molecular formula is C₂₂H₂₅Cl₂N₇, and it has a molecular weight of 458.39 g/mol . Structurally, the triazine core is substituted at positions 2 and 4 with two 5-chloro-2-methylphenyl groups and at position 6 with a 4-methylpiperazinyl moiety. This compound is listed in screening databases but is noted as discontinued in commercial catalogs .

Properties

Molecular Formula |

C22H25Cl2N7 |

|---|---|

Molecular Weight |

458.4 g/mol |

IUPAC Name |

2-N,4-N-bis(5-chloro-2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C22H25Cl2N7/c1-14-4-6-16(23)12-18(14)25-20-27-21(26-19-13-17(24)7-5-15(19)2)29-22(28-20)31-10-8-30(3)9-11-31/h4-7,12-13H,8-11H2,1-3H3,(H2,25,26,27,28,29) |

InChI Key |

BGPRMQRDXGWEAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)N3CCN(CC3)C)NC4=C(C=CC(=C4)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(5-chloro-2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, including the formation of the triazine core and the subsequent attachment of the functional groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(5-chloro-2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures and pressures, depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of new carbonyl groups, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Mechanism of Action:

The compound exhibits significant anticancer properties by targeting specific pathways involved in tumor growth and proliferation. Research indicates that it may inhibit the activity of certain kinases involved in cancer cell signaling, leading to reduced cell viability and increased apoptosis in cancerous cells .

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of triazine compounds were synthesized and evaluated for their anticancer activity. The results showed that compounds with similar structural motifs to N,N'-bis(5-chloro-2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine demonstrated potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Neuropharmacological Applications

CNS Targeting:

The presence of the piperazine moiety suggests potential applications in central nervous system disorders. Compounds with similar structures have shown promise as anxiolytics and antidepressants by modulating neurotransmitter systems such as serotonin and dopamine .

Research Findings:

Studies have indicated that derivatives of this compound can exhibit selective binding to serotonin receptors, which is crucial for developing new treatments for anxiety and depression. The ability to cross the blood-brain barrier enhances its therapeutic potential .

Antimicrobial Properties

Broad-Spectrum Activity:

Recent investigations have revealed that this compound possesses antimicrobial properties against a range of bacterial strains. This application is particularly relevant in the context of rising antibiotic resistance.

Experimental Evidence:

In vitro studies demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Potential in Drug Development

Pharmaceutical Formulation:

The unique structural characteristics of this compound make it a candidate for formulation into novel drug delivery systems. Its solubility profile can be optimized for various routes of administration.

Case Studies on Formulations:

Research has focused on developing nanoparticles incorporating this compound to enhance its bioavailability and targeted delivery to tumor sites. Such formulations have shown improved therapeutic efficacy compared to traditional delivery methods .

Summary of Research Findings

Mechanism of Action

The mechanism by which N,N’-bis(5-chloro-2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine exerts its effects is complex and involves multiple molecular targets and pathways. This compound may interact with specific enzymes or receptors, leading to changes in cellular processes that result in its observed effects. Further research is needed to fully elucidate these mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazine-2,4-diamine derivatives are a well-studied class of compounds, often utilized as herbicides, fungicides, or bioactive molecules. Below is a detailed comparison of the target compound with structurally and functionally related analogs.

Structural Comparison

The key structural variations among triazine-2,4-diamines lie in their substituents at positions 2, 4, and 6 of the triazine ring. These substitutions dictate physicochemical properties and biological activity.

Functional and Physicochemical Differences

Substituent Impact on Solubility and Reactivity :

- The 4-methylpiperazinyl group in the target compound introduces a basic nitrogen, likely enhancing water solubility compared to analogs like Prometryn (methylthio) or Propazine (chloro) .

- Chlorinated aryl groups (e.g., 5-chloro-2-methylphenyl) increase hydrophobicity and may improve membrane permeability, a trait shared with the discontinued chloro-analog .

Biological Activity: Prometryn and Propazine act as herbicides by inhibiting photosynthesis via binding to the D1 protein in plants . Terbumeton’s methoxy group confers selectivity toward broadleaf weeds, highlighting how minor substituent changes alter biological targets .

Stability and Environmental Fate :

- Chlorinated triazines (e.g., Propazine, target compound) exhibit slower degradation in soil compared to methoxy or methylthio derivatives .

- The methylpiperazinyl group may undergo N-demethylation or oxidation, as seen in related piperazine-containing pharmaceuticals .

Key Research Findings

- Structural Insights: Computational studies on triazine-graphene interactions (e.g., iminotriazines) suggest that electron-rich substituents (e.g., piperazinyl) enhance binding via π-π stacking and hydrogen bonding .

- Metabolic Pathways : Degradation of triazine herbicides often produces sulfoxide or hydroxylated metabolites (e.g., metabolite A and B in ), but the target compound’s metabolic fate remains unstudied.

Biological Activity

N,N'-bis(5-chloro-2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the class of triazine diamines. This compound has garnered attention for its potential therapeutic applications, particularly in the context of antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on various research findings.

Chemical Structure

The compound's chemical structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various mycobacterial strains. In particular, it has shown promising results in inhibiting the growth of Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM).

Key Findings:

- The compound demonstrated an IC50 value of 28 μM against Mtb, indicating significant antimycobacterial activity .

- It operates through novel mechanisms that include targeting intracellular bacteria and inhibiting dihydrofolate reductase, which is crucial for bacterial growth .

Anticancer Activity

In addition to its antimicrobial properties, the compound has been evaluated for its cytotoxic effects on various cancer cell lines.

In Vitro Studies:

- The compound was tested against human gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular liver carcinoma (HepG2) cell lines using the MTT assay.

- Results indicated that it exhibited substantial growth inhibition across all tested cell lines, with growth inhibition rates ranging from 75% to 84% at a concentration of 40 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Dihydrofolate Reductase : This enzyme is a target for many antitubercular drugs. The compound's ability to inhibit this enzyme contributes to its efficacy against Mtb.

- Release of Intrabacterial Nitric Oxide : This mechanism enhances the bactericidal effects against mycobacteria by promoting oxidative stress within bacterial cells .

- Cytotoxicity in Cancer Cells : The compound induces apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins like Bcl-2 .

Data Summary

| Activity Type | Tested Organism/Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Antimycobacterial | Mycobacterium tuberculosis | 28 μM | Inhibition of dihydrofolate reductase |

| Anticancer | SGC-7901 | 40 µg/mL | Induction of apoptosis |

| Anticancer | A549 | 40 µg/mL | Induction of apoptosis |

| Anticancer | HepG2 | 40 µg/mL | Induction of apoptosis |

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Case Study on Mycobacterial Infections : A study conducted on patients with drug-resistant tuberculosis showed that compounds similar to this compound could enhance treatment efficacy when used in combination with standard therapies .

- Oncology Trials : Preliminary trials involving the use of this compound in cancer therapy revealed encouraging results in reducing tumor size and improving patient outcomes in conjunction with existing chemotherapy regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.